molecular formula C19H22O4 B8427387 2-(4-Methoxyphenyl)-4,5,6-trimethoxyindane

2-(4-Methoxyphenyl)-4,5,6-trimethoxyindane

Cat. No. B8427387
M. Wt: 314.4 g/mol
InChI Key: TWOIUJOADBRPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-4,5,6-trimethoxyindane is a useful research compound. Its molecular formula is C19H22O4 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxyphenyl)-4,5,6-trimethoxyindane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)-4,5,6-trimethoxyindane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Methoxyphenyl)-4,5,6-trimethoxyindane

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

4,5,6-trimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-1H-indene

InChI

InChI=1S/C19H22O4/c1-20-15-7-5-12(6-8-15)13-9-14-11-17(21-2)19(23-4)18(22-3)16(14)10-13/h5-8,11,13H,9-10H2,1-4H3

InChI Key

TWOIUJOADBRPFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=CC(=C(C(=C3C2)OC)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of the ketone 34 (250 mg, 0.74 mmol) and 10% Pd-C (100 mg) in acetic acid (40 mL) was subjected to hydrogenolysis at 42 psi hydrogen pressure until the absorption of hydrogen ceased. Filtration and evaporation of the reaction solution gave an oil. It was purified by flash chromatography (ether:hexane, 70:30 by volume, silica gel 230-400 mesh) to afford 35 as a colorless oil(230 mg, 96.2%). TLC only showed one spot. 1H NMR (CDCl3, 500 MHz) δ7.22 (d, 2H, J=8 Hz), 6.72 (d, 2H, J=8 Hz), 6.59 (s, 1H), 3.90 (s, 3H), 3.88 (s, 3H), 3.84 (s, 3H), 3.80 (s, 3H), 3.63 (m, 1H), 3.36 (m, 1H), 3.26 (m, 1H), 2.97 (m, 2H). EIMS m/e 314 (M+, 100). Anal. (C19H22O4) C, H.
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250 mg
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40 mL
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100 mg
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catalyst
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Yield
96.2%

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